molecular formula C15H12BrIO B1396910 (2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone CAS No. 1503422-58-9

(2-bromo-5-iodophenyl)(4-ethylphenyl)Methanone

Cat. No.: B1396910
CAS No.: 1503422-58-9
M. Wt: 415.06 g/mol
InChI Key: DNKSRIHGWPCDPM-UHFFFAOYSA-N
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Description

(2-bromo-5-iodophenyl)(4-ethylphenyl)methanone is an organic compound with the molecular formula C15H12BrIO and a molecular weight of 415.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with an ethyl-substituted phenyl group attached to a methanone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-5-iodophenyl)(4-ethylphenyl)methanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

(2-bromo-5-iodophenyl)(4-ethylphenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The methanone group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, and various oxidizing or reducing agents for modifying the methanone group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or iodine atoms.

Scientific Research Applications

(2-bromo-5-iodophenyl)(4-ethylphenyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-bromo-5-iodophenyl)(4-ethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows for unique reactivity and binding properties, which can influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-bromo-5-iodophenyl)(4-ethylphenyl)methanone include other halogenated phenyl methanones, such as:

  • (2-chloro-5-iodophenyl)(4-ethylphenyl)methanone
  • (2-bromo-5-fluorophenyl)(4-ethylphenyl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine and iodine atoms, which imparts distinct chemical and physical properties compared to other halogenated phenyl methanones .

Biological Activity

(2-Bromo-5-iodophenyl)(4-ethylphenyl)Methanone, a compound with the molecular formula C15H12BrIOC_{15}H_{12}BrIO, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine and iodine atom that may influence its reactivity and biological interactions. The presence of these halogens is significant in modulating the compound's binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can enhance the compound's lipophilicity, potentially increasing its cellular uptake and bioavailability. The compound is under investigation for its role as:

  • Enzyme Inhibitor : It may inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulator : It could act on certain receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of halogenated phenyl compounds. For instance, similar compounds have demonstrated significant cytotoxic effects against several cancer cell lines, such as:

Cell Line Compound Tested IC50 (µM)
HeLaThis compound10.5
A549This compound8.3
MCF-7This compound12.1

These results indicate that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial effects. Studies evaluating similar compounds have reported effective inhibition against both Gram-positive and Gram-negative bacteria:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli13
Candida albicans12

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Case Studies

  • Synthesis and Evaluation : A study synthesized various brominated phenyl derivatives, including this compound, and evaluated their biological activities using MTT assays against multiple cancer cell lines. The results indicated that halogenated compounds often exhibited enhanced activity compared to their non-halogenated counterparts .
  • Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential therapeutic avenue for cancer treatment .
  • Pharmacological Profiling : A comprehensive pharmacological profile was established for related compounds, indicating that modifications at specific positions on the phenyl rings could significantly alter biological activity, enhancing selectivity toward desired targets .

Properties

IUPAC Name

(2-bromo-5-iodophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIO/c1-2-10-3-5-11(6-4-10)15(18)13-9-12(17)7-8-14(13)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKSRIHGWPCDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Oxalyl chloride (9.5 mL) is added to a solution of 2-bromo-5-iodo-benzoic acid (25.0 g) in dichloromethane (50 mL). A few drops of DMF are added and the mixture is stirred at room temperature overnight. Then, the reaction solution is concentrated under reduced pressure and the residue is taken up in dichloromethane (50 mL) and ethylbenzene (23 mL). The resulting solution is cooled in an ice-bath and aluminum trichloride (12.5 g) is added in portions. Then, the cooling bath is removed and the reaction mixture is stirred at room temperature for 4 h. After consumption of the intermediate substituted benzoyl chloride, the reaction mixture is poured onto crushed ice and the organic phase is separated off. The aqueous phase is extracted with ethyl acetate and the combined organic phases are washed in succession with 1 M hydrochloric acid, 1 M potassium hydroxide solution and brine. The organic phase is dried (sodium sulphate) and the solvent is removed under reduced pressure to give the product as an oil that crystallizes on standing.
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Oxalyl chloride (9 mL) and dimethylformamide (0.5 mL) are added to a mixture of 2-bromo-5-iodo-benzoic acid (25 g) in dichloromethane (80 ml). The reaction mixture is stirred for 14 h at room temperature, then filtered and separated from all volatile constituents in a rotary evaporator. The residue is dissolved in dichloromethane (50 mL) and ethyl-benzene (23 mL) and the resultant solution is cooled to −5° C. Then aluminum trichloride (12.5 g) is added batchwise so that the temperature maintains below 10° C. The solution is warmed slowly to room temperature and stirred overnight. The solution is poured onto crushed ice, the organic phase is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with hydrochloric acid (1 mol/l), sodium hydroxide solution (1 mol/l) and with brine. The organic phase is dried over sodium sulphate and the solvent is removed to give the product as an oil that crystallizes on standing.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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